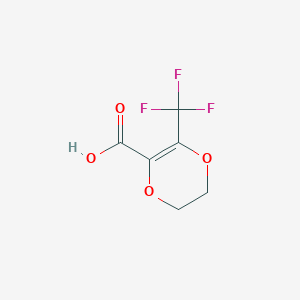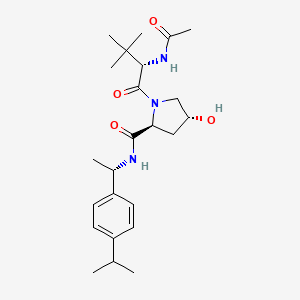
(2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-isopropylphenyl)ethyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(propan-2-yl)phenyl]ethyl]pyrrolidine-2-carboxamide is a complex organic compound with a specific stereochemistry It is characterized by its pyrrolidine ring, acetamido group, and a hydroxy group, among other functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(propan-2-yl)phenyl]ethyl]pyrrolidine-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetamido group: This step often involves acylation reactions using acetic anhydride or acetyl chloride.
Addition of the hydroxy group: This can be introduced through hydroxylation reactions using oxidizing agents.
Attachment of the dimethylbutanoyl group: This step involves the use of butanoyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), amines, alcohols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of stereochemistry: Its specific stereochemistry makes it a valuable compound for studying stereochemical effects in reactions.
Biology
Enzyme inhibition studies: The compound can be used to study the inhibition of specific enzymes due to its structural features.
Protein binding studies: Its interaction with proteins can be studied to understand binding mechanisms.
Medicine
Drug development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.
Therapeutic applications: It may have potential therapeutic applications in treating certain diseases.
Industry
Pharmaceutical manufacturing: The compound can be used in the production of pharmaceuticals.
Chemical industry: It can be used as a building block for the synthesis of other chemicals.
作用機序
The mechanism of action of (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(propan-2-yl)phenyl]ethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group may interact with active sites of enzymes, leading to inhibition or activation. The hydroxy group can form hydrogen bonds with target molecules, affecting their function. The overall effect depends on the specific biological context and the molecular pathways involved.
類似化合物との比較
Similar Compounds
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(propan-2-yl)phenyl]ethyl]pyrrolidine-2-carboxamide analogs: Compounds with similar structures but different substituents.
Other pyrrolidine derivatives: Compounds with the pyrrolidine ring but different functional groups.
Uniqueness
Specific stereochemistry: The (2S,4R) configuration is unique and affects the compound’s reactivity and interactions.
Functional groups: The combination of acetamido, hydroxy, and dimethylbutanoyl groups gives the compound unique chemical properties.
This detailed article provides a comprehensive overview of (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(propan-2-yl)phenyl]ethyl]pyrrolidine-2-carboxamide, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C24H37N3O4 |
|---|---|
分子量 |
431.6 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-(4-propan-2-ylphenyl)ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H37N3O4/c1-14(2)17-8-10-18(11-9-17)15(3)25-22(30)20-12-19(29)13-27(20)23(31)21(24(5,6)7)26-16(4)28/h8-11,14-15,19-21,29H,12-13H2,1-7H3,(H,25,30)(H,26,28)/t15-,19+,20-,21+/m0/s1 |
InChIキー |
FPHVSWUJMFIEOJ-PSMQTCRGSA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)C(C)C)NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@H](C(C)(C)C)NC(=O)C)O |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(C)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


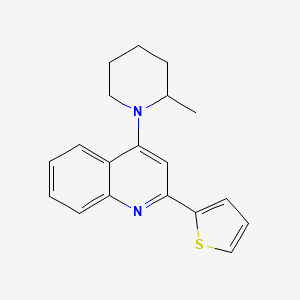
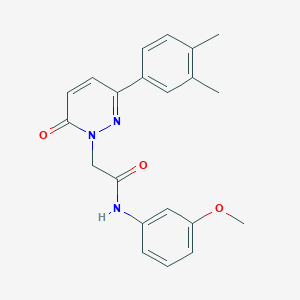
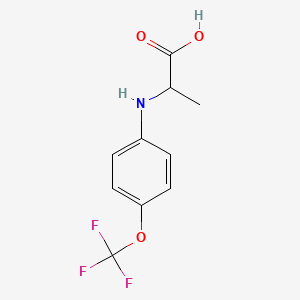
![Glycine, N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, ethyl ester](/img/structure/B14866245.png)



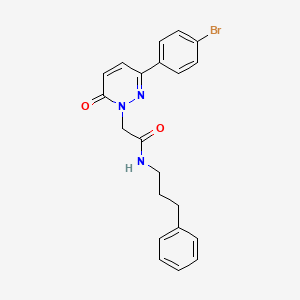
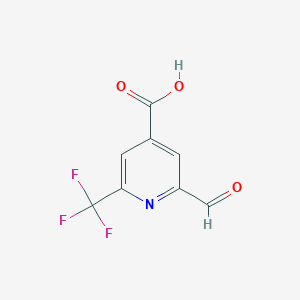

![2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14866286.png)
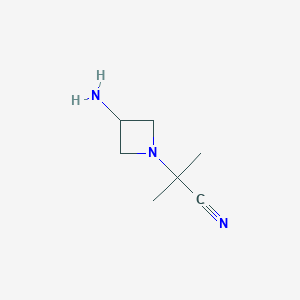
![(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B14866293.png)
